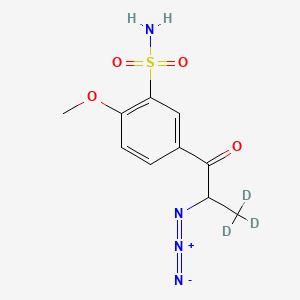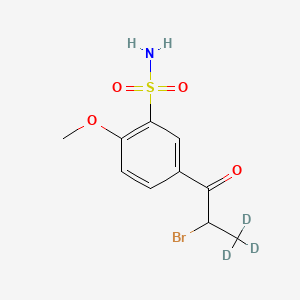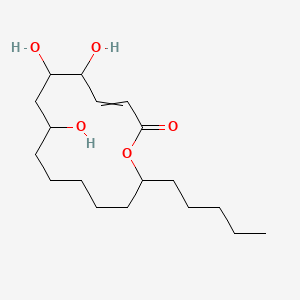
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one, also known as Sch 725674, is a fascinating chemical compound with diverse applications in scientific research. It is a macrolide and is a metabolite of Aspergillus species .
Molecular Structure Analysis
The molecular formula of this compound is C18H32O5 . It has an average mass of 328.449 Da and a mono-isotopic mass of 328.22497 Da . The structure of this compound includes a 14-membered ring, which is part of the macrolide core .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a macrolide, it may participate in reactions typical of this class of compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Macrolactone Natural Product Synthesis : The compound was identified in the synthesis of all 16 stereoisomers of Sch725674, a macrocyclic lactone natural product. This study revealed insights into the spectra of related compounds, both with and without tags, enhancing understanding of compound characteristics (Moretti, Wang, & Curran, 2012).
Microbial Transformation : In a study on the microbial transformation of labdane diterpenes, compounds structurally related to 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one were modified by fungi, contributing to the understanding of natural product chemistry and antimicrobial properties (Haridy, Ahmed, & Doe, 2006).
Chemical Epigenetic Modification
- Manipulation of Endophytic Fungi : Research involving the chemical epigenetic modifier 5-azacitidine showed its impact on Penicillium sp., leading to the isolation of new compounds. This study underscores the potential of chemical epigenetics in discovering new bioactive substances (Li et al., 2023).
Other Related Studies
- Heterocyclic Chemistry : Studies on compounds such as 1,4,5-trigermabicyclo[2.1.0]pent-2-en-5-ylium provide insights into the behavior of heterocyclic structures, which can be valuable in understanding the chemistry of complex molecules like 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one (Ishida, Sekiguchi, & Kabe, 2003).
Propiedades
IUPAC Name |
5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBEEPDVOWSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
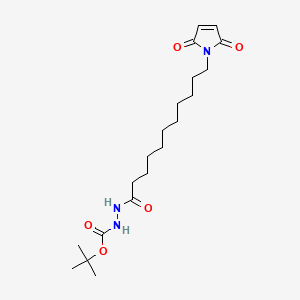
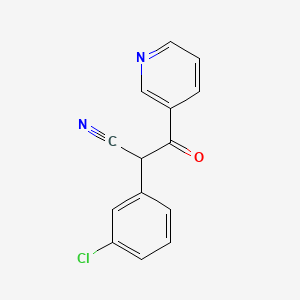
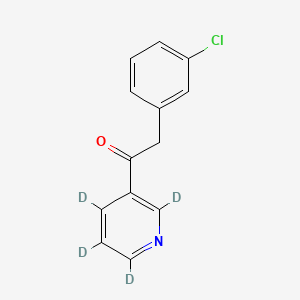

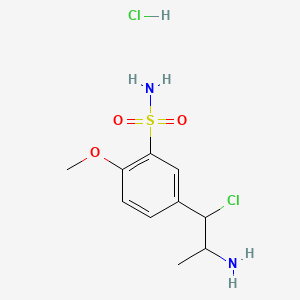
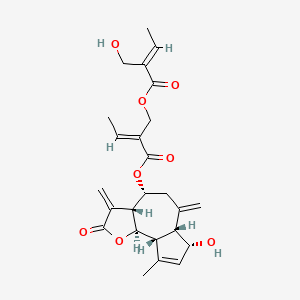
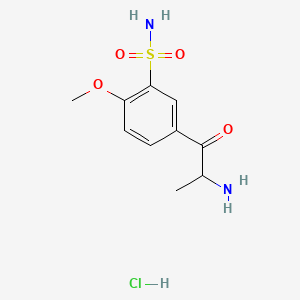

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
